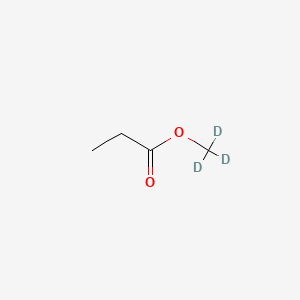
Acetic acid, fluoro-, thallium(I) salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, fluoro-, thallium(I) salt is a chemical compound that combines acetic acid with thallium and fluorine. This compound is known for its unique properties and applications in various scientific fields. Thallium is a heavy metal, and its compounds are often used in specialized chemical reactions and industrial processes.
Preparation Methods
The preparation of acetic acid, fluoro-, thallium(I) salt typically involves the reaction of thallium(I) oxide with acetic acid and acetic anhydride. The reaction is carried out at elevated temperatures, usually between 80-90°C. The resulting solution is then filtered and allowed to cool, leading to the crystallization of the product .
Chemical Reactions Analysis
Acetic acid, fluoro-, thallium(I) salt undergoes various chemical reactions, including:
Oxidation: Thallium(I) can be oxidized to thallium(III) in the presence of strong oxidizing agents.
Reduction: Thallium(III) can be reduced back to thallium(I) using reducing agents.
Substitution: The compound can participate in substitution reactions where the acetate group is replaced by other functional groups. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. .
Scientific Research Applications
Acetic acid, fluoro-, thallium(I) salt has several scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: The compound is used in selective media for the detection of mollicutes, a type of bacteria.
Mechanism of Action
The mechanism of action of acetic acid, fluoro-, thallium(I) salt involves its interaction with biological molecules and chemical reagents. Thallium ions can interfere with various biochemical pathways, leading to its use as a selective agent against certain bacteria. The acetate group can participate in various chemical reactions, contributing to the compound’s versatility .
Comparison with Similar Compounds
Acetic acid, fluoro-, thallium(I) salt can be compared with other thallium compounds such as:
Properties
CAS No. |
63905-90-8 |
|---|---|
Molecular Formula |
C2H2FO2Tl |
Molecular Weight |
281.42 g/mol |
IUPAC Name |
2-fluoroacetate;thallium(1+) |
InChI |
InChI=1S/C2H3FO2.Tl/c3-1-2(4)5;/h1H2,(H,4,5);/q;+1/p-1 |
InChI Key |
MBYBQZYCXVTSAG-UHFFFAOYSA-M |
Canonical SMILES |
C(C(=O)[O-])F.[Tl+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-15-hydroxy-15-(3-hydroxypropyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-en-7-one](/img/structure/B13416554.png)
![2-methyl-2-[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfanyl)propanoylamino]propane-1-sulfonic acid](/img/structure/B13416559.png)










![6-(3-(Quinolin-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)picolinic acid](/img/structure/B13416635.png)

